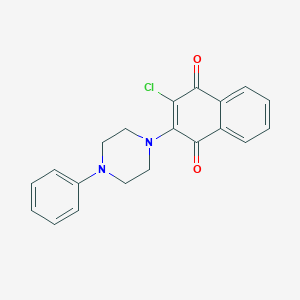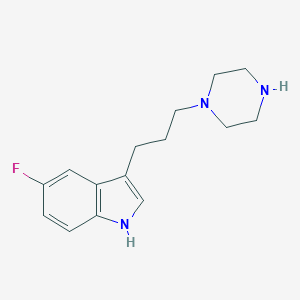
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole, commonly known as FPPPI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FPPPI is a derivative of indole, a naturally occurring compound found in many plants, and has been synthesized through various methods.
Mécanisme D'action
FPPPI acts as an SSRI by blocking the reuptake of serotonin in the brain, leading to increased serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing serotonin levels, FPPPI may have an antidepressant effect.
Effets Biochimiques Et Physiologiques
FPPPI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FPPPI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPPI has been found to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
FPPPI has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have anti-tumor properties and may be useful for cancer research. FPPPI has also been shown to have an antidepressant effect and may be useful for studying depression and anxiety disorders. However, FPPPI has limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. FPPPI may also have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of FPPPI. One direction is to study its potential use in the treatment of cancer. FPPPI has been shown to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Another direction is to study its potential use in the treatment of depression and anxiety disorders. FPPPI has been shown to act as an SSRI and may be useful for the development of new antidepressant drugs. Further research is also needed to study the off-target effects of FPPPI and to develop new methods for synthesizing and modifying the compound.
Méthodes De Synthèse
FPPPI has been synthesized through various methods, including the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propanol in the presence of a catalyst. Another method involves the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propyl chloride in the presence of a base. The yield and purity of FPPPI depend on the synthesis method used.
Applications De Recherche Scientifique
FPPPI has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor properties and has been used in cancer research. FPPPI has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase serotonin levels in the brain.
Propriétés
Numéro CAS |
163860-25-1 |
|---|---|
Nom du produit |
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
Formule moléculaire |
C15H20FN3 |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
5-fluoro-3-(3-piperazin-1-ylpropyl)-1H-indole |
InChI |
InChI=1S/C15H20FN3/c16-13-3-4-15-14(10-13)12(11-18-15)2-1-7-19-8-5-17-6-9-19/h3-4,10-11,17-18H,1-2,5-9H2 |
Clé InChI |
PZZUNARSWGHFCR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
SMILES canonique |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
Synonymes |
5-fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



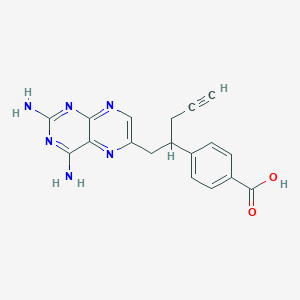
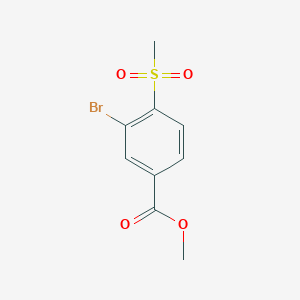
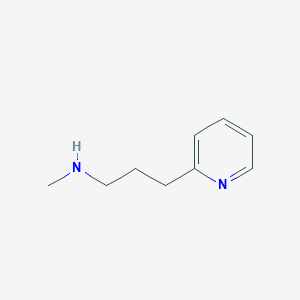
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
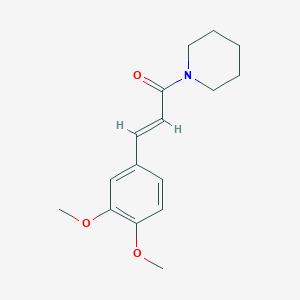
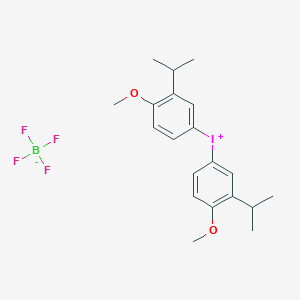
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
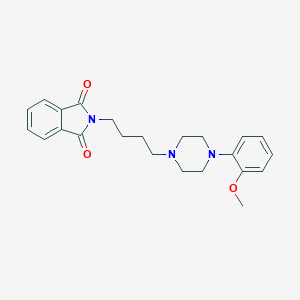
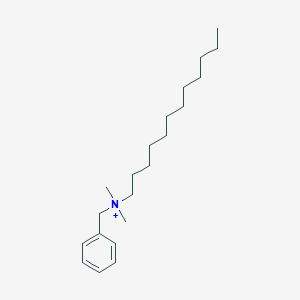
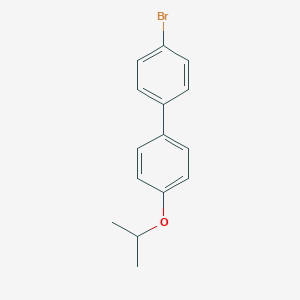
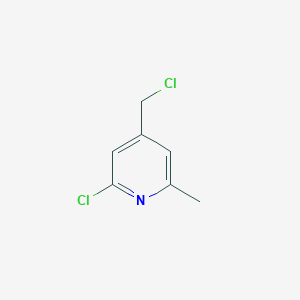
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
